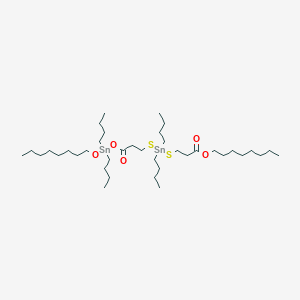
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with significant interest in various scientific fields. This compound features a benzofuranol core substituted with a dimethylaminomethyl group and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-benzofuranol with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylamino-3-methyl-1,2-diphenylbutan-2-ol hydrochloride: Similar in structure but with different substituents on the benzofuranol core.
4-(Dimethylamino)pyridine: Shares the dimethylamino group but has a pyridine ring instead of a benzofuranol core.
Uniqueness
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its specific combination of functional groups and the benzofuranol core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63112-44-7 |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
(5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18(2)10-13-15(19)8-9-16-17(13)14(11-20-16)12-6-4-3-5-7-12;/h3-9,11,19H,10H2,1-2H3;1H |
Clé InChI |
NCUXVFJVSKILEL-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC1=C(C=CC2=C1C(=CO2)C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


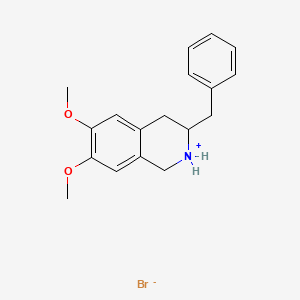
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
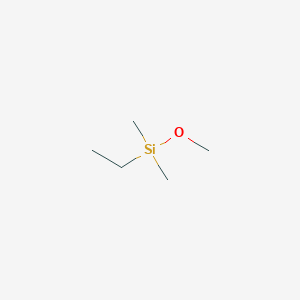
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

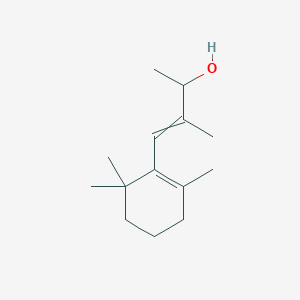


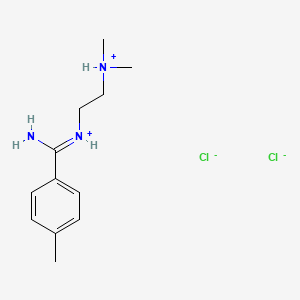
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)
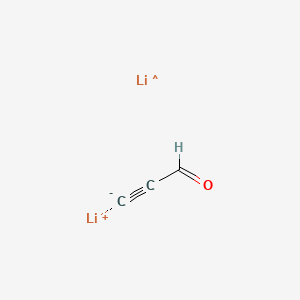
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)

